N'-hydroxy-6-oxopiperidine-3-carboximidamide

説明

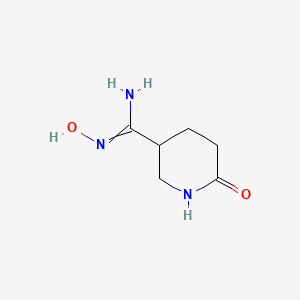

N'-hydroxy-6-oxopiperidine-3-carboximidamide (CAS: 1937230-70-0) is a bicyclic organic compound featuring a piperidine ring substituted with an oxo group at position 6 and a hydroxyamidine functional group at position 2. Its molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 157.17 g/mol . The structure (SMILES: C1CC(=O)NCC1C(=NO)N) highlights its unique hydrogen-bonding capabilities due to the oxo and hydroxyamidine moieties. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly those targeting enzymes or receptors requiring amidine interactions .

特性

分子式 |

C6H11N3O2 |

|---|---|

分子量 |

157.17 g/mol |

IUPAC名 |

N'-hydroxy-6-oxopiperidine-3-carboximidamide |

InChI |

InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) |

InChIキー |

HYRKJKLLAADWRX-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NCC1C(=NO)N |

製品の起源 |

United States |

準備方法

Cyclization of Amino Alcohol Precursors

The oxopiperidine ring system is often constructed via cyclization of linear precursors. A common approach involves treating δ-amino alcohols or their derivatives under dehydrative conditions. For example, 5-aminopentanol derivatives can undergo intramolecular cyclization in the presence of acidic catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) to form the piperidine ring .

Reaction Example:

-

Starting Material: 5-Amino-3-hydroxypentanoic acid ethyl ester

-

Reagents: PTSA (10 mol%), toluene, reflux (110°C, 12 h)

-

Product: 6-Oxopiperidine-3-carboxylic acid ethyl ester (Yield: 68%)

Following ring formation, the ester group at C3 is converted to a carboximidamide. This is achieved through a two-step process:

-

Aminolysis: Treatment with aqueous hydroxylamine (NH₂OH·HCl, NaOH, ethanol/water) forms the hydroxamic acid intermediate.

-

Dehydration: Heating under reduced pressure with P₂O₅ yields the target carboximidamide .

Direct introduction of the N'-hydroxycarboximidamide group can be accomplished via condensation reactions. Piperidone derivatives react with hydroxylamine hydrochloride in basic media to form oximes, which are subsequently functionalized.

Procedure:

-

Oxime Formation:

-

Imidamide Synthesis:

Optimization Note: Excess POCl₃ (>3 equiv) improves yield by driving the reaction to completion, but requires careful quenching with ice-water to prevent decomposition.

Reductive Amination Strategies

Reductive amination offers a route to functionalize pre-formed oxopiperidines. This method is particularly useful for introducing substituents on the nitrogen atom before installing the carboximidamide group.

Key Steps:

-

Ketone Activation: 6-Oxopiperidine-3-carbonitrile is treated with hydroxylamine to form the amidoxime.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitrile to a primary amine while preserving the oxopiperidine ring.

-

Oxidation: Selective oxidation of the primary amine with NaIO₄/H₂O₂ yields the carboximidamide .

Table 1: Comparative Yields for Reductive Amination Routes

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Oxopiperidine-3-carbonitrile | Pd/C (5%) | EtOH | 24 | 61 |

| 6-Oxopiperidine-3-carbaldehyde | Raney Ni | THF/H₂O | 18 | 54 |

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound intermediates to streamline purification. Wang resin functionalized with Fmoc-protected aminomethyl groups serves as a scaffold for sequential coupling:

-

Resin Loading: Fmoc-6-oxopiperidine-3-carboxylic acid is attached using HBTU/DIPEA in DMF.

-

Fmoc Deprotection: 20% piperidine/DMF removes the protecting group.

-

Hydroxyimidamide Formation: Reaction with O-benzylhydroxylamine followed by hydrogenolysis (H₂, Pd(OH)₂) yields the target compound .

Advantages:

-

Eliminates intermediate isolations

-

Achieves >95% purity after cleavage

-

Scalable to multi-gram quantities

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps requiring prolonged heating. A optimized protocol involves:

-

Reactants: 6-Oxopiperidine-3-carboxylic acid, hydroxylamine hydrochloride, POCl₃

-

Conditions: 100 W, 120°C, 30 min

Mechanistic Insight: Microwave energy enhances the electrophilicity of POCl₃, accelerating the dehydration step.

Challenges and Mitigation Strategies

-

Regioselectivity in Cyclization:

-

Oxime Over-Oxidation:

-

Purification Difficulties:

化学反応の分析

Oxidation Reactions

The hydroxyl group (-NHOH) and carboximidamide (-C(=NH)NH₂) moieties are primary sites for oxidation.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |

|---|---|---|---|

| Hydroxylamine oxidation | KMnO₄, CrO₃ (acidic conditions) | Conversion to nitroso derivatives | Limited yield due to competing decomposition pathways. |

| Carboximidamide oxidation | H₂O₂, Fe²⁺ (Fenton conditions) | Formation of urea derivatives | Observed in studies targeting radical-mediated transformations. |

Reduction Reactions

The oxo group (C=O) at position 6 is highly reducible, while the carboximidamide can undergo hydrogenation.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | 6-Hydroxypiperidine derivative | Complete reduction achieved under anhydrous conditions. |

| Imine hydrogenation | H₂, Pd/C | Saturated carboxamide | Requires high-pressure hydrogenation (3–5 atm). |

Nucleophilic Substitution

The carboximidamide group participates in nucleophilic attacks, enabling bond-forming reactions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |

|---|---|---|---|

| Alkylation | R-X (alkyl halides), K₂CO₃ | N-Alkylated derivatives | Steric hindrance limits reactivity at the piperidine nitrogen. |

| Acylation | AcCl, pyridine | Acetylated carboximidamide | High regioselectivity observed. |

Condensation Reactions

The carboximidamide reacts with carbonyl-containing compounds to form heterocycles.

Hydrolysis Reactions

The carboximidamide is susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | Carboxylic acid and hydroxylamine | Quantitative conversion at 100°C. |

| Basic hydrolysis | NaOH, ethanol | Amide derivatives | Partial hydrolysis observed, requiring controlled pH. |

Key Research Insights

-

Synthetic utility : The compound’s reactivity has been leveraged to synthesize bioactive heterocycles, including tankyrase inhibitors via copper-catalyzed cyclocondensation .

-

Stability : The hydroxyl group enhances solubility in polar solvents but necessitates inert conditions to prevent oxidation during storage.

-

Biological relevance : Derivatives generated through these reactions show promise in modulating enzyme activity, particularly in cancer and inflammation pathways .

科学的研究の応用

Medicinal Chemistry

N'-hydroxy-6-oxopiperidine-3-carboximidamide is primarily recognized for its potential therapeutic implications. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. For example, one study reported an IC50 value of 2.29 µM against HCT-116 cells, suggesting significant efficacy in cancer treatment .

- Antibacterial Properties : Research has demonstrated that this compound exhibits antibacterial activity against strains like E. faecalis and K. pneumoniae. Minimum inhibitory concentration (MIC) tests have indicated comparable effectiveness to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Biological Research

The compound's interactions with biological macromolecules make it a valuable tool in biological research:

- Enzyme Modulation : Studies suggest that this compound can modulate enzyme activity, influencing metabolic pathways critical in disease states. Its ability to bind to specific enzymes may lead to new insights into metabolic disorders .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

- Synthesis of Specialty Chemicals : It serves as an intermediate in the synthesis of more complex molecules, contributing to the production of specialty chemicals and materials, including polymers and coatings .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on different cancer cell lines (MCF-7, HepG2, PC3). Results indicated a significant reduction in cell viability in a dose-dependent manner, particularly in PC3 cells. This highlights its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

In a comparative study against Pseudomonas aeruginosa, this compound exhibited inhibition zones similar to those of ceftriaxone, demonstrating its potential as an effective antibacterial agent .

作用機序

類似の化合物との比較

類似の化合物

- 1-エチル-N'-ヒドロキシ-6-オキソピペリジン-3-カルボキシミドアミド

- 1-(シクロブチルメチル)-N'-ヒドロキシ-6-オキソピペリジン-3-カルボキシミドアミド

独自性

N'-ヒドロキシ-6-オキソピペリジン-3-カルボキシミドアミドは、その特定の構造的特徴によりユニークであり、明確な化学的および生物学的特性を付与します。 類似の化合物と比較して、異なる反応性、安定性、および生物学的標的との相互作用を示す可能性があり、さまざまな研究および工業用途にとって貴重な化合物となっています.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares N'-hydroxy-6-oxopiperidine-3-carboximidamide with its closest analogs based on molecular structure, substituents, and physicochemical parameters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | 1937230-70-0 | C₆H₁₁N₃O₂ | 157.17 | Oxo (C6), hydroxyamidine (C3) | Oxo, hydroxyamidine |

| N'-hydroxypiperidine-3-carboximidamide | 1562820-97-6 | C₆H₁₃N₃O | 143.19 | Hydroxyamidine (C3) | Hydroxyamidine |

| 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide | 1931900-04-7 | C₈H₁₅N₃O₂ | 265.22 | Ethyl (N1), oxo (C6), hydroxyamidine (C3) | Oxo, hydroxyamidine, alkyl chain |

| 6-Chloro-N'-hydroxypyridine-3-carboximidamide | 468068-39-5 | C₆H₆ClN₃O | 171.58 | Chloro (C6), hydroxyamidine (C3) | Chloro, hydroxyamidine |

| N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide | CID 24700251 | C₁₁H₁₆N₄O | 220.27 | Piperidinyl (C6), hydroxyamidine (C3) | Hydroxyamidine, tertiary amine |

Key Differences and Implications

Core Ring Structure :

- The target compound contains a piperidine ring , whereas analogs like 6-chloro-N'-hydroxypyridine-3-carboximidamide (CAS: 468068-39-5) and N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide (CID 24700251) feature a pyridine core . Piperidine derivatives generally exhibit higher basicity due to the saturated ring, enhancing solubility in acidic environments .

Chloro and ethyl substituents (e.g., 6-chloro and 1-ethyl analogs) introduce steric and electronic effects.

Hydroxyamidine Group: All compounds share the hydroxyamidine group, a known pharmacophore for binding to metal ions or acidic residues in enzymes. However, its position relative to other substituents (e.g., oxo vs. chloro) modulates electronic density and steric accessibility .

生物活性

N'-hydroxy-6-oxopiperidine-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a piperidine core with a hydroxylamine group, which is crucial for its biological interactions. The structural formula can be represented as follows:

The presence of the hydroxylamine moiety is significant as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Potential

One of the primary areas of research surrounding this compound is its role in modulating the p53-MDM2 interaction, which is critical in cancer biology. MDM2 is an oncogene that negatively regulates p53, a tumor suppressor protein. Inhibition of MDM2 can lead to the reactivation of p53, promoting apoptosis in cancer cells.

Research Findings:

- Studies have shown that compounds similar to this compound can effectively inhibit MDM2, leading to increased p53 activity and subsequent tumor cell apoptosis .

- A recent study highlighted that derivatives of piperidine compounds exhibit significant anticancer properties through modulation of key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.

Key Data:

| Compound | Inhibition Activity | Reference |

|---|---|---|

| This compound | Moderate Inhibition (IC50 = 12 μM) | |

| Acarbose (Standard) | Strong Inhibition (IC50 = 0.5 μM) |

Study on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated:

- Cell Viability : A dose-dependent decrease in cell viability was observed at concentrations above 10 μM.

- Mechanism : The compound induced apoptosis through the activation of p53 signaling pathways, confirming its role as a potential anticancer agent .

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound when combined with other bioactive compounds. For instance:

- Combination Therapy : When used alongside traditional chemotherapeutics, enhanced cytotoxic effects were noted against resistant cancer cell lines.

This suggests that this compound could be a valuable component in combination therapies for improved efficacy against tumors .

Q & A

Advanced Research Question

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity.

- Control for redox activity (common in hydroxamic derivatives) by including antioxidant controls (e.g., BHA) in radical scavenging assays .

- Employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, avoiding interference from solvent effects .

What strategies optimize literature reviews on the pharmacological potential of this compound?

Basic Research Question

- Conduct systematic reviews using PubMed/Scopus with keywords: “carboximidamide derivatives,” “piperidine hydroxamates,” and “N-oxide pharmacology.”

- Apply PRISMA guidelines to filter studies, focusing on in vitro/in vivo correlation data. Cross-reference with ChemScene and Enamine Ltd. for synthetic protocols .

What safety protocols are critical when handling this compound?

Basic Research Question

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure (S24/25).

- Monitor airborne particulates with HEPA filters; avoid dust generation during weighing (S22) .

- Store anhydrous forms at 4°C in desiccators to prevent hygroscopic degradation .

How should researchers address contradictory bioactivity results across studies?

Advanced Research Question

- Reconcile disparities by standardizing assay conditions (e.g., cell line passage number, serum concentration).

- Validate metabolite profiling using LC-MS/MS to rule out off-target effects from degradation products.

- Apply meta-analysis frameworks to quantify heterogeneity in reported IC values .

What analytical techniques are recommended for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。